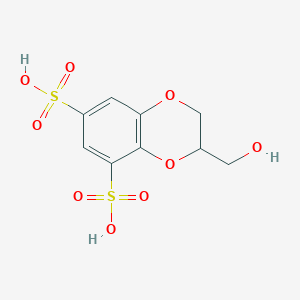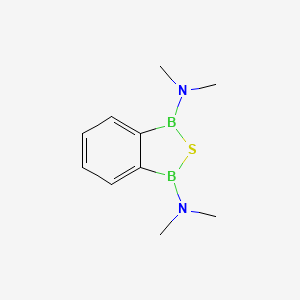
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine is a unique organoboron compound characterized by its benzothiadiborole core and tetramethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine typically involves the reaction of a benzothiadiborole precursor with tetramethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the tetramethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding boronic acids or borates.
Reduction: Formation of partially or fully reduced boron-containing compounds.
Substitution: Formation of substituted benzothiadiborole derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biological interactions at the molecular level. The compound’s boron atoms play a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the benzothiadiborole core.
N,N,N’,N’-Tetramethyl-1,3-diaminopropane: Another related compound with different applications and reactivity.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-2,1,3-benzothiadiborole-1,3-diamine is unique due to its benzothiadiborole core, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
142179-57-5 |
|---|---|
Molekularformel |
C10H16B2N2S |
Molekulargewicht |
217.9 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetramethyl-2,1,3-benzothiadiborole-1,3-diamine |
InChI |
InChI=1S/C10H16B2N2S/c1-13(2)11-9-7-5-6-8-10(9)12(15-11)14(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
UARGSJBRAMHGAT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2B(S1)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


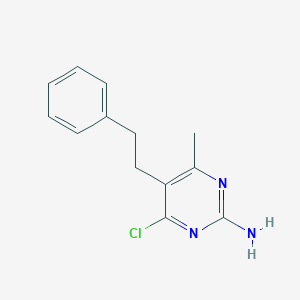
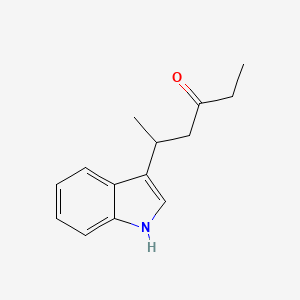
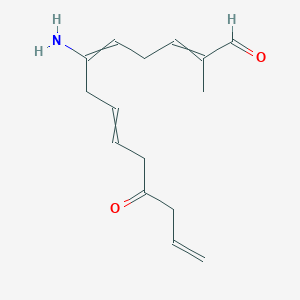
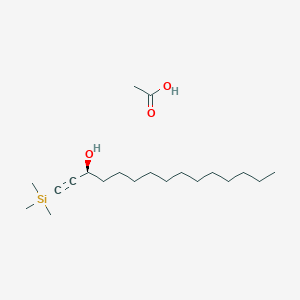
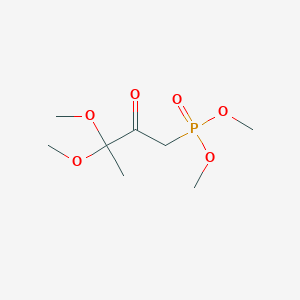
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)

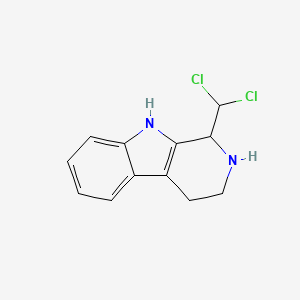
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
